
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8O2S. It features a cyclopropane ring substituted with a thiophene group at the 3-position and a carboxylic acid group at the 1-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- Cyclopropane-1-carboxylic acid
Uniqueness
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-thiophen-3-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10) |
InChI Key |
ZZCJDGURVYEFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



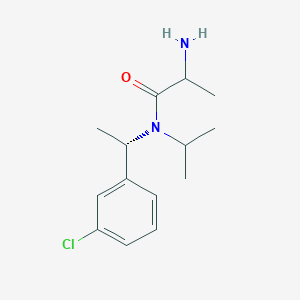
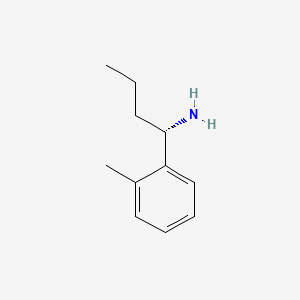
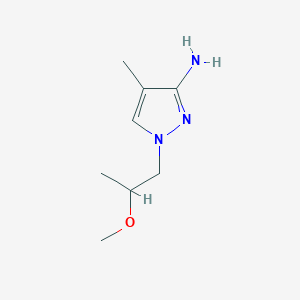
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)


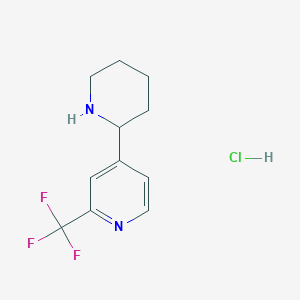
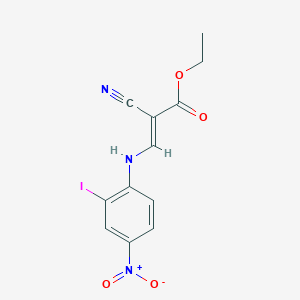
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
